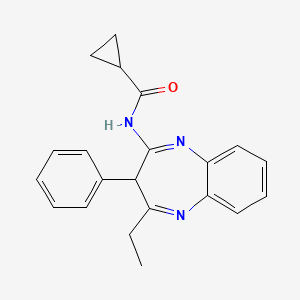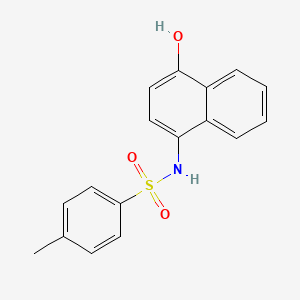![molecular formula C25H24ClNO5S B15110035 (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15110035.png)
(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule that features a variety of functional groups, including a furan ring, a chlorophenyl group, a methoxyphenyl group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling to form the prop-2-enamide structure. Typical reaction conditions might include:
Formation of the furan ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This might involve a halogenation reaction using reagents such as chlorine or N-chlorosuccinimide.
Coupling reactions: The final steps might involve coupling reactions using reagents such as palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups might be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions could target the amide group or other reducible moieties.
Substitution: The chlorophenyl group might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity.
Medicine
If the compound shows promising biological activity, it might be developed as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a variety of biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other furan derivatives, chlorophenyl compounds, and methoxyphenyl compounds. Examples could include:
- Furan-2-carboxylic acid
- 4-Chlorophenylacetic acid
- 4-Methoxybenzaldehyde
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C25H24ClNO5S |
|---|---|
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H24ClNO5S/c1-31-22-9-2-18(3-10-22)4-13-25(28)27(21-14-15-33(29,30)17-21)16-23-11-12-24(32-23)19-5-7-20(26)8-6-19/h2-13,21H,14-17H2,1H3/b13-4+ |
Clave InChI |
DJYTVXDWMLBAQI-YIXHJXPBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B15109965.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15109975.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B15109981.png)
![N-(3-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15109983.png)
![2-[(2-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B15109988.png)

![5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15110002.png)

![Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate](/img/structure/B15110024.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110028.png)

![4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110036.png)
